molecular formula C21H20N2O4 B2694917 1-allyl-4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 946385-02-0

1-allyl-4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2694917
M. Wt: 364.401
InChI Key: FNSAGANGABKHTK-UHFFFAOYSA-N
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Description

4-Hydroxy-2-quinolones are a class of compounds that have interesting pharmaceutical and biological activities, making them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .


Physical And Chemical Properties Analysis

4-Hydroxy-2-quinolones display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .

Scientific Research Applications

Synthesis and Chemical Properties

  • Building Blocks for Asymmetric Synthesis

    Compounds like 5H-alkyl-2-phenyl-oxazol-4-ones, which share structural motifs with the target compound, are highlighted for their utility as building blocks in asymmetric synthesis. These compounds are accessible through microwave-assisted cyclization and exhibit excellent enantioselectivity in Mo-catalyzed asymmetric allylic alkylation processes (Trost, Dogra, & Franzini, 2004).

  • Conversion of Carboxylic Acids to Carboxamides

    A practical method using niobium pentachloride for converting carboxylic acids to the corresponding carboxamides under mild conditions has been described. This method is applicable in the synthesis of alkaloid structures similar to the target compound (Nery, Ribeiro, & Lopes, 2003).

Potential Biological Activities

  • Synthesis and Radioligand Binding Studies

    Methoxylated tetrahydroisoquinoliniums, derived from compounds structurally akin to the query, have been synthesized and evaluated for their affinity towards apamin-sensitive binding sites. These studies highlight the potential for developing ligands targeting specific ion channels (Graulich et al., 2006).

  • Cytotoxic Activity

    Research on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which share a similar structural framework with the compound of interest, has demonstrated significant cytotoxic activities. These compounds, especially those with cationic side chains, show promise in cancer treatment due to their substantial growth delays against in vivo tumor models (Bu et al., 2001).

properties

IUPAC Name

4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-11-23-17-10-5-4-9-16(17)19(24)18(21(23)26)20(25)22-13-14-7-6-8-15(12-14)27-2/h3-10,12,24H,1,11,13H2,2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSAGANGABKHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

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